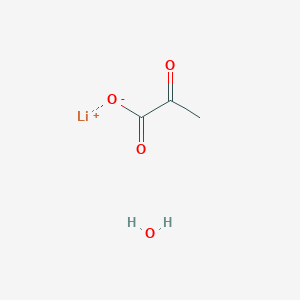

Lithium pyruvate monohydrate

概要

説明

Lithium pyruvate monohydrate is a chemical compound with the molecular formula C3H3O3Li•H2O. It is a lithium salt of pyruvic acid and is often used in various scientific research applications due to its unique properties. Pyruvates are α-keto acids, which are important metabolites in biological systems.

準備方法

Synthetic Routes and Reaction Conditions

Lithium pyruvate monohydrate can be synthesized through the reaction of pyruvic acid with lithium hydroxide in an aqueous solution. The reaction typically proceeds as follows:

CH3COCOOH+LiOH→CH3COCOOLi+H2O

The resulting lithium pyruvate is then crystallized from the solution to obtain the monohydrate form.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and crystallization techniques to ensure high purity and yield of the final product.

化学反応の分析

Hydration and Structural Characteristics

Lithium pyruvate monohydrate exists predominantly in a hydrated form in both solid and aqueous states. Infrared (IR) spectroscopy reveals the absence of a ketonic carbonyl peak (C=O stretch at ~1700 cm⁻¹), indicating that the compound adopts a geminal diol (hydrate) structure: CH₃C(OH)₂COO⁻Li⁺·H₂O . This hydration stabilizes the molecule through intramolecular hydrogen bonding and coordination with lithium ions.

Key Observations

-

Hydration prevents keto-enol tautomerism in the solid state .

-

In aqueous solution, the hydrate structure persists, making it a substrate for enzymatic reduction (e.g., to lactate) at neutral pH .

Hydrolysis Reactions

Lithium pyruvate undergoes hydrolysis in aqueous environments, particularly under basic or catalytic conditions. Studies propose two pathways:

Pathway A: Hydroxide Ion Attack

Hydroxide ions (OH⁻) nucleophilically attack the carbonyl carbon of lithium pyruvate, forming a tetrahedral intermediate. Subsequent proton transfer yields lactate and carbonate derivatives:

Mechanistic Insights

-

Barriers for this pathway are reduced in the presence of free OH⁻ (0.25 eV) compared to Li⁺-bound hydroxide (1.33–2.24 eV) .

-

Li⁺ coordination enhances the electrophilicity of the carbonyl group, accelerating hydrolysis .

Pathway B: Water-Mediated Reduction

Lithium pyruvate reacts with water and electrons (e.g., in electrochemical systems) to form lithium ethylene monocarbonate (LEMC) and hydride ions :

Table 1: Hydrolysis Pathways and Energetics

| Pathway | Reactants | Products | Activation Barrier (eV) | Reference |

|---|---|---|---|---|

| A | Li pyruvate, OH⁻ | Lactate, CO₃²⁻ | 0.25–2.24 | |

| B | Li pyruvate, H₂O, e⁻ | LEMC, H⁻ | 1.62 |

Redox Reactivity

Lithium pyruvate participates in redox reactions due to its α-ketoacid structure:

Enzymatic Reduction

In biological systems, lithium pyruvate hydrate serves as a substrate for lactate dehydrogenase (LDH), producing lithium lactate:

This reaction is critical in cellular metabolism under oxidative stress .

Antioxidant Activity

Lithium pyruvate demonstrates cytoprotective effects by scavenging reactive oxygen species (ROS). In human mononuclear cells, it reduces apoptosis induced by tert-butyl hydroperoxide (TBHP) :

Table 2: Cytoprotective Effects Under Oxidative Stress

| Condition | Viable Cells (%) | ROS-Positive Cells (%) | Reference |

|---|---|---|---|

| Control (no stress) | 85–90 | 10–15 | |

| TBHP stress | 20–25 | >90 | |

| TBHP + Li pyruvate | 60–70 | 40–50 |

Coordination Chemistry

Lithium pyruvate forms complexes with metal ions and organic molecules. For example:

-

With Ethylene Carbonate (EC): Li⁺ coordinates with EC to form intermediates like LiEC⁺, which undergo hydrolysis or reduction .

-

In Solid State: X-ray diffraction and vibrational spectroscopy confirm Li⁺ coordination to oxygen atoms of the diol and carboxylate groups .

Isotopic Exchange Reactions

Deuterium exchange studies reveal that the hydroxyl protons in the hydrate structure undergo rapid exchange with D₂O, confirming the labile nature of hydrogen bonding in the diol configuration .

科学的研究の応用

Pharmacological Applications

Lithium pyruvate monohydrate is primarily recognized for its cytoprotective properties and potential as a mood stabilizer. Research indicates that it may offer significant benefits in the treatment of mood disorders, particularly bipolar disorder.

Cytoprotection Against Oxidative Stress

A study investigated the effects of lithium pyruvate on human blood mononuclear cells under oxidative stress conditions. The results demonstrated that lithium pyruvate significantly improved cell viability and reduced apoptosis rates compared to untreated controls. Specifically, cells treated with lithium pyruvate maintained a viability level of up to 70% under oxidative stress conditions, which is comparable to healthy control groups .

| Condition | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control (No Treatment) | 20 | 80 |

| Lithium Pyruvate Treatment | 70 | 30 |

This cytoprotective effect is attributed to the antioxidant properties of pyruvate, which helps mitigate oxidative damage and promotes cellular energy metabolism .

Neuroprotective Effects

Lithium is well-known for its neuroprotective effects, which are enhanced when combined with pyruvate. Studies suggest that lithium pyruvate can stimulate neurogenesis and protect neurons from various neurotoxic insults. This combination has shown promise in preventing age-related neurodegenerative diseases by influencing neuroprotective proteins such as Bcl-2 and glycogen synthase kinase 3β .

Biochemical Applications

This compound also plays a role in biochemical research, particularly in metabolic studies.

Metabolic Regulation

Pyruvate serves as a key intermediate in cellular respiration and energy production. The addition of lithium ions can enhance glucose metabolism and increase glycolytic activity within cells. This dynamic makes lithium pyruvate a valuable compound for studying metabolic pathways and their implications in various diseases, including diabetes and metabolic syndrome .

Clinical Research Applications

The compound's unique properties have led to various clinical research applications.

Case Studies in Bipolar Disorder

Clinical trials have explored the efficacy of lithium pyruvate as an adjunct treatment for patients with bipolar disorder. Preliminary findings indicate that patients receiving lithium pyruvate alongside standard treatments exhibit improved mood stabilization and reduced incidence of manic episodes compared to those receiving standard treatment alone .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Pharmacology | Significant cytoprotective effects; potential mood stabilizer |

| Neuroprotection | Enhances neurogenesis; protects against neurotoxic damage |

| Biochemical Research | Influences glucose metabolism; valuable for metabolic studies |

| Clinical Research | Potential adjunct treatment for bipolar disorder; improves mood stabilization |

作用機序

The mechanism of action of lithium pyruvate monohydrate involves its interaction with various molecular targets and pathways. In biological systems, it can influence metabolic pathways by acting as a substrate or inhibitor of specific enzymes. For example, it can modulate the activity of pyruvate dehydrogenase, an enzyme involved in the conversion of pyruvate to acetyl-CoA, a key intermediate in cellular respiration.

類似化合物との比較

Similar Compounds

Sodium pyruvate: Sodium salt of pyruvic acid, commonly used in cell culture media.

Potassium pyruvate: Potassium salt of pyruvic acid, used in similar applications as sodium pyruvate.

Uniqueness

Lithium pyruvate monohydrate is unique due to the presence of lithium, which imparts distinct properties compared to other pyruvate salts. Lithium ions can influence various biological processes, making this compound a valuable compound in both research and potential therapeutic applications.

特性

IUPAC Name |

lithium;2-oxopropanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Li.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQSQDYKAIHFNA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)C(=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。